
2-(Chloromethylidene)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a chloromethylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylidene)-1,3-dioxolane typically involves the reaction of formaldehyde with chloroacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(Chloromethylidene)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include dioxolane oxides or carboxylic acids.
Reduction: Products include dioxolane alcohols or hydrocarbons.
科学的研究の応用
2-(Chloromethylidene)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethylidene group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A parent compound with a similar ring structure but without the chloromethylidene substituent.
2-(Bromomethylidene)-1,3-dioxolane: Similar structure with a bromine atom instead of chlorine.
2-(Hydroxymethylidene)-1,3-dioxolane: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
2-(Chloromethylidene)-1,3-dioxolane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the chloromethylidene functionality is required.
特性
CAS番号 |
4362-41-8 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC名 |
2-(chloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H5ClO2/c5-3-4-6-1-2-7-4/h3H,1-2H2 |
InChIキー |
RBVAEWBJXKQLIM-UHFFFAOYSA-N |
正規SMILES |
C1COC(=CCl)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




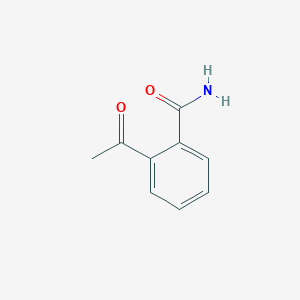
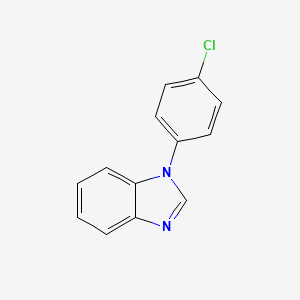
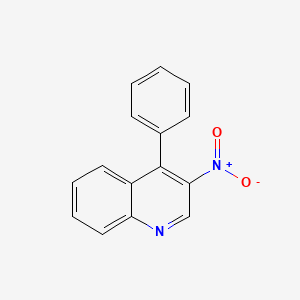

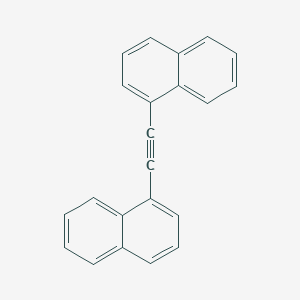
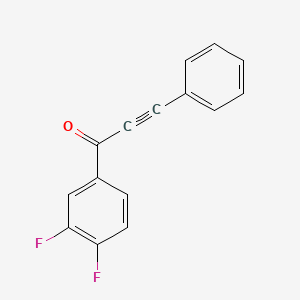
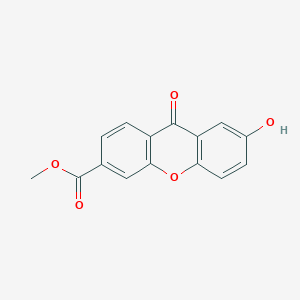
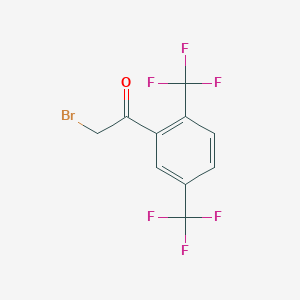
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
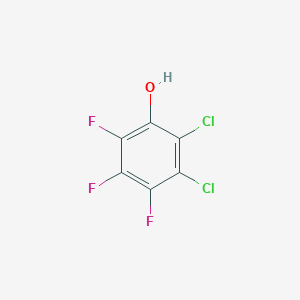
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
